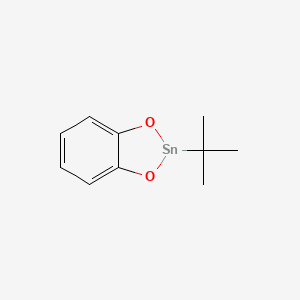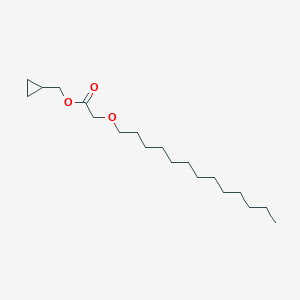
Cyclopropylmethyl (tridecyloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylmethyl (tridecyloxy)acetate is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropylmethyl (tridecyloxy)acetate typically involves the reaction of cyclopropylmethyl bromide with tridecyloxyacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl (tridecyloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropylmethyl derivatives.
Scientific Research Applications
Cyclopropylmethyl (tridecyloxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropylmethyl (tridecyloxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Cyclopropylmethyl (tridecyloxy)acetate can be compared with other similar compounds, such as:
Cyclopropylmethyl acetate: Lacks the tridecyloxy group, making it less hydrophobic.
Tridecyloxyacetic acid: Lacks the cyclopropylmethyl group, affecting its reactivity and applications.
Cyclopropylmethyl (dodecyloxy)acetate: Similar structure but with a shorter alkyl chain, influencing its physical and chemical properties.
Properties
CAS No. |
60128-21-4 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
cyclopropylmethyl 2-tridecoxyacetate |
InChI |
InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-21-17-19(20)22-16-18-13-14-18/h18H,2-17H2,1H3 |
InChI Key |
LJDRFYIEWFHEMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCC(=O)OCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


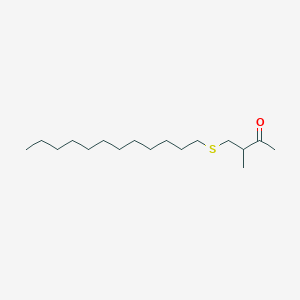
![3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14612468.png)

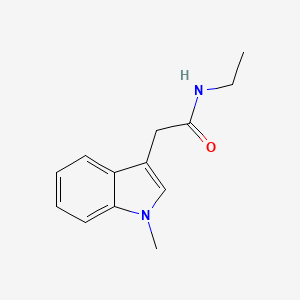

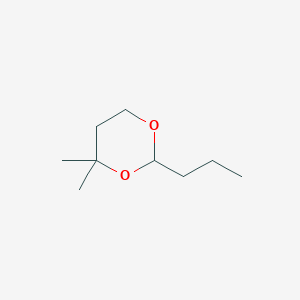
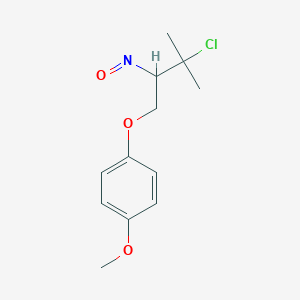
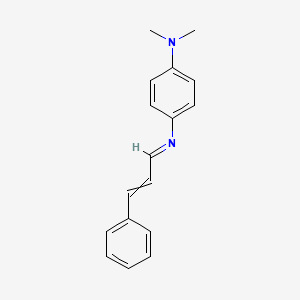
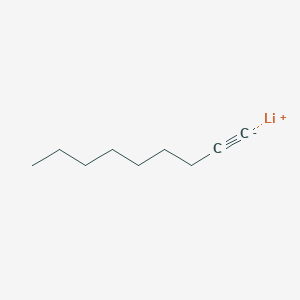
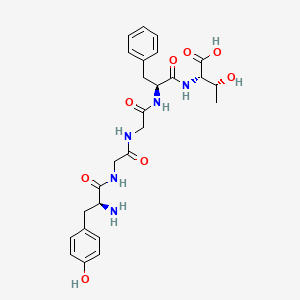
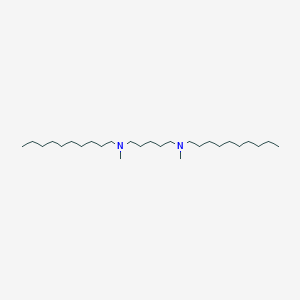
![Tetrazolo[1,5-a]quinazoline, 5-chloro-](/img/structure/B14612518.png)

